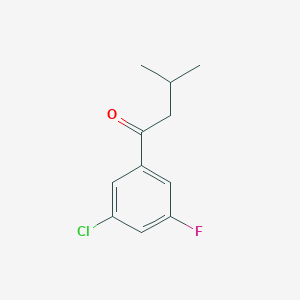

3'-Chloro-5'-fluoro-3-methylbutyrophenone

Description

Key Structural Features:

- Phenyl ring substitutions : Chlorine (Cl) at position 3' and fluorine (F) at position 5' create electronic asymmetry, polarizing the aromatic system.

- Butanone backbone : The 3-methyl group induces steric hindrance, potentially limiting rotational freedom around the C3–C4 bond.

- Stereochemistry : No chiral centers are present in the molecule, as confirmed by its symmetrical substitution pattern and lack of optical activity reports in literature.

The absence of stereoisomers simplifies its synthetic pathways, though van der Waals interactions between the methyl group and halogen atoms may influence crystal packing (discussed in Section 1.3).

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCQUSOJMYEFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-methylbutyrophenone typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by the introduction of the methyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-5’-fluoro-3-methylbutyrophenone may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-methylbutyrophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-methylbutyrophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-methylbutyrophenone involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, their molecular features, and applications based on the evidence:

Key Differences and Implications

Substituent Effects

- Halogen Positioning : The 3'-chloro-5'-fluoro pattern is shared across analogs, but substitution on the phenyl ring (e.g., trifluoromethoxy in vs. thiomethyl in ) alters electronic properties. Trifluoromethoxy groups increase electron-withdrawing effects and lipophilicity, enhancing blood-brain barrier penetration in drug candidates.

Physicochemical Properties

- Boiling Points and Solubility: Biphenyl derivatives (e.g., ) exhibit higher boiling points (346°C) due to extended conjugation, whereas acetophenones (e.g., ) are more volatile. The thiomethyl group in may enhance solubility in polar solvents.

Biological Activity

3'-Chloro-5'-fluoro-3-methylbutyrophenone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on existing research findings.

- Molecular Formula : C₁₆H₁₄ClF

- Molecular Weight : 288.74 g/mol

- IUPAC Name : 3'-Chloro-5'-fluoro-3-methylbutyrophenone

The biological activity of 3'-Chloro-5'-fluoro-3-methylbutyrophenone is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. This compound may modulate various biochemical pathways, leading to observable physiological effects.

Interaction with Enzymes

Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Receptor Binding

The compound has shown affinity for various receptors, suggesting its potential role as a pharmacological agent. It may act as an antagonist or agonist depending on the receptor type and the physiological context.

Biological Activity

The biological activity of 3'-Chloro-5'-fluoro-3-methylbutyrophenone has been evaluated in several studies:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness varies based on concentration and the specific type of bacteria tested.

- Anticancer Potential : In vitro studies have demonstrated that 3'-Chloro-5'-fluoro-3-methylbutyrophenone can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 3'-Chloro-5'-fluoro-3-methylbutyrophenone against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound using human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis, with IC50 values indicating effective concentrations for inducing cell death.

| Concentration (μM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

Q & A

What synthetic routes are recommended for 3'-Chloro-5'-fluoro-3-methylbutyrophenone, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of halogenated butyrophenones often involves Friedel-Crafts acylation or Grignard reagent-mediated coupling. For example, a Grignard approach using isopropylmagnesium chloride in tetrahydrofuran (THF) at −5°C achieved a 69% yield for a structurally similar trifluoromethylated acetophenone derivative . Key factors affecting yield include:

- Temperature: Low temperatures (−5°C to 0°C) minimize side reactions.

- Solvent polarity: THF or dichloromethane enhances reagent solubility.

- Catalyst optimization: Lewis acids like AlCl₃ may improve acylation efficiency.

Methodological adjustments, such as dropwise addition of reagents and inert atmosphere use, are critical for reproducibility.

Which spectroscopic techniques are most effective for characterizing 3'-Chloro-5'-fluoro-3-methylbutyrophenone?

Level: Basic

Answer:

A multi-technique approach is essential:

- NMR spectroscopy:

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₁ClFO) and fragmentation patterns.

- IR spectroscopy: Detects carbonyl stretching (~1680 cm⁻¹) and C-F/C-Cl bonds (1100–500 cm⁻¹) .

How do the chloro and fluoro substituents influence the electronic properties and reactivity of 3'-Chloro-5'-fluoro-3-methylbutyrophenone?

Level: Advanced

Answer:

The electron-withdrawing effects of Cl and F substituents significantly alter reactivity:

- Fluoro groups induce strong inductive effects, increasing electrophilicity at the carbonyl carbon, which enhances nucleophilic attack efficiency (e.g., in Schiff base formation) .

- Chloro groups contribute to resonance stabilization, moderating reactivity compared to purely fluorinated analogs.

Comparative studies show that replacing Cl with Br or F alters electronic density, as evidenced by Hammett σ values (Cl: +0.23, F: +0.06) . Computational modeling (DFT) can map electrostatic potential surfaces to predict regioselectivity in further functionalization.

What strategies can resolve contradictions in biological activity data between 3'-Chloro-5'-fluoro-3-methylbutyrophenone and similar halogenated derivatives?

Level: Advanced

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized assays: Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .

- Structural analogs comparison: For example, 3'-Chloro-2,2-dimethylbutyrophenone exhibits moderate enzyme inhibition, while 3'-Fluoro analogs show variable binding affinity due to differences in van der Waals interactions .

- Meta-analysis: Pool data from multiple studies to identify trends. For instance, fluorinated derivatives generally exhibit higher metabolic stability than chlorinated ones in cytochrome P450 assays .

What safety protocols are recommended for handling 3'-Chloro-5'-fluoro-3-methylbutyrophenone given limited toxicological data?

Level: Basic

Answer:

Due to insufficient toxicity data (e.g., no LD₅₀ or EC₅₀ values reported ), adopt precautionary measures:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste disposal: Segregate halogenated waste and use licensed hazardous waste contractors .

- Emergency protocols: For skin contact, rinse immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

How can computational modeling predict the interaction of 3'-Chloro-5'-fluoro-3-methylbutyrophenone with biological targets?

Level: Advanced

Answer:

- Docking simulations: Use software like AutoDock Vina to model binding to enzyme active sites (e.g., kinases or GPCRs). The trifluoromethyl group in analogs shows high affinity for hydrophobic pockets .

- QSAR models: Correlate substituent electronic parameters (e.g., logP, polar surface area) with bioactivity. For example, increased lipophilicity (ClogP ~2.5) enhances blood-brain barrier penetration in neuroactive compounds .

- MD simulations: Track conformational stability over 100-ns trajectories to assess target engagement durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.